2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid
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Overview
Description
2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Analgesic Properties
Researchers have been exploring new analgesics among derivatives of azahetarylcaboxylic acids, including compounds related to 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid. A study by Ukrainets et al. (2015) synthesized a group of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine-3-carboxamides and found that they possess analgesic properties to varying degrees. This highlights the potential of these compounds in the development of new pain relief medications (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).
Methylation to Enhance Analgesic Properties
Another study by Ukrainets et al. (2015) focused on modifying the pyridine moiety of the molecule by displacing the methyl group to optimize the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. They discovered that such modification is accompanied by increased biological activity, particularly in para-substituted derivatives, indicating a potential pathway for developing more effective analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Conversions to Pyrazolo and Pyrimidine Rings
Wolf et al. (2005) explored the conversions of 2-(2-Oxo Cyclohexylcarbonyl)Benzoic Acid derivatives to Pyrazolo and Pyrimidine rings. The study provides insights into the structural aspects and the potential synthetic pathways of compounds related to 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid, which could have implications in developing new chemical entities with specific pharmacological activities (Wolf, Voitenko, Pokholenko, Kondratov, Kovtunenko, & Andre, 2005).
Synthesis for Parkinson's Disease Imaging
Wang et al. (2017) synthesized a compound related to 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid for use as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This demonstrates the application of such compounds in neurodegenerative disease research and diagnostics (Wang, Gao, Xu, & Zheng, 2017).
Mechanism of Action
Target of Action
The primary target of (Rac)-AZD 6482, also known as (Rac)-KIN-193 or 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid, is the Rac family of small GTPases . These proteins play a crucial role in various cellular processes, including cell proliferation, invasion, and metastasis .
Mode of Action
(Rac)-AZD 6482 interacts with its targets by binding to Rac1 and related isoforms with high affinity . This association promotes the loss of bound nucleotide, inhibiting both guanine nucleotide association and Tiam1 Rac guanine nucleotide exchange factor-stimulated exchange factor activity in vitro . As a result, (Rac)-AZD 6482 places Rac in an inert and inactive state, preventing its engagement with downstream effectors .
Biochemical Pathways
The compound affects the biochemical pathways involving the Rac family of small GTPases . By inhibiting Rac1-dependent platelet-derived growth factor-induced lamellipodia formation, it disrupts the normal functioning of these pathways .
Result of Action
The action of (Rac)-AZD 6482 results in the inhibition of Rac downstream signaling and transformation . This inhibition is achieved through a novel mechanism involving guanine nucleotide displacement . The compound has been shown to potently block transformation caused by constitutively activated Rac1, as well as Rac-dependent transformation caused by Tiam1 or Ras .
properties
IUPAC Name |
2-[1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTDIKMSKMREGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid |
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